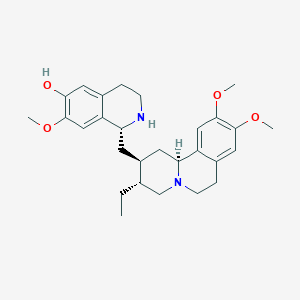

![molecular formula C15H14N4O3 B023524 4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoesäure CAS No. 137281-39-1](/img/structure/B23524.png)

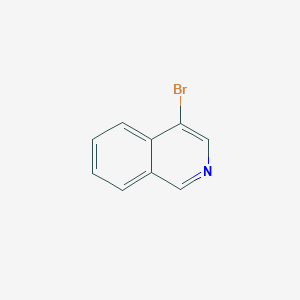

4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoesäure

Übersicht

Beschreibung

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, also known as 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zytostatikum in der Chemotherapie

Pemetrexed-Säure wird hauptsächlich als Zytostatikum in der Chemotherapie eingesetzt. Es ist ein Multitarget-Antifolat-Arzneimittel, das mehrere Enzyme hemmt, die an der Purin- und Pyrimidinsynthese beteiligt sind, die für die Zellreplikation essentiell sind . Dies macht es effektiv bei der Behandlung verschiedener Krebsarten, einschließlich nicht-kleinzelligem Lungenkrebs (NSCLC) und malignem Pleuramesotheliom. Es wurde seit 2004 von der FDA für diese Indikationen zugelassen .

Hemmung des mitochondrialen Energiestoffwechsels

Forschung hat gezeigt, dass Pemetrexed verwendet werden kann, um supramolekulare Nanopartikel zu erzeugen, die die Antitumorwirkung durch Hemmung des mitochondrialen Energiestoffwechsels verbessern . Diese Nanopartikel können Tumorzellen selektiv anvisieren und ihre Energieproduktion stören, was zu Apoptose und reduziertem Tumorwachstum führt .

Arzneimittelverabreichungssysteme

Pemetrexed-Säure wurde in Arzneimittelverabreichungssysteme integriert, um ihre Wirksamkeit zu verbessern. So wurde es beispielsweise in elektroaktive Hydrogele geladen, die das Medikament als Reaktion auf einen elektrischen Reiz freisetzen können . Diese gezielte Verabreichungsmethode könnte möglicherweise Nebenwirkungen reduzieren und die therapeutischen Ergebnisse verbessern.

Kombinationstherapie

Es wurde festgestellt, dass die Verbindung eine additive oder synergistische Zytotoxizität aufweist, wenn sie in Kombination mit anderen Chemotherapeutika verwendet wird . Dies deutet darauf hin, dass Pemetrexed-Säure Teil von Kombinationstherapie-Regimen sein kann, um die Gesamteffektivität der Krebsbehandlung zu verbessern.

Anvisieren des Folatzyklus

Pemetrexed zielt auf den Folatzyklus ab, der für die DNA- und RNA-Synthese in Zellen entscheidend ist . Durch die Hemmung von Schlüsselenzymen in diesem Zyklus verhindert Pemetrexed-Säure die Replikation und Reparatur von DNA in Krebszellen, was zum Zelltod führt.

Studien zum Wirkmechanismus

Die Pharmakologie und der Wirkmechanismus von Pemetrexed-Säure sind Gegenstand laufender Forschung. Das Verständnis seiner Wechselwirkung mit zellulären Enzymen wie Methylthioadenosin-Phosphorylase liefert Einblicke in die Entwicklung neuer Medikamente und Behandlungsstrategien .

Wirkmechanismus

Target of Action

Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis . These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .

Mode of Action

Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication . This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair .

Biochemical Pathways

The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects .

Pharmacokinetics

The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity .

Biochemische Analyse

Biochemical Properties

The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .

Cellular Effects

4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have antiviral activity against Newcastle disease virus, an avian paramyxovirus .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits DHFR, thereby disrupting the synthesis of nucleic acids .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes and cofactors

Eigenschaften

IUPAC Name |

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZPFZIKHIJCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430861 | |

| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137281-39-1 | |

| Record name | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemetrexed acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrolo [2,3D] Pyrimidine Benzoic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBZ211669I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.